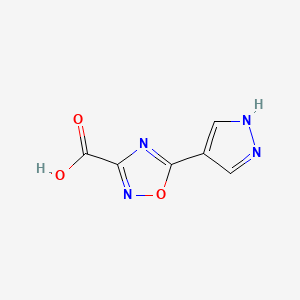
1-(1,3-Benzothiazol-2-yl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)ethane-1-thiol is a compound that belongs to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that consist of a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Benzothiazol-2-yl)ethane-1-thiol can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method involves the reaction of 2-aminobenzenethiol with benzaldehyde under microwave irradiation, which facilitates the formation of the benzothiazole ring . Another approach includes the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve the use of high-throughput synthesis techniques and green chemistry principles. These methods aim to optimize yields while minimizing environmental impact. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)ethane-1-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, such as cell division and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole: The parent compound of the benzothiazole family.
2-Mercaptobenzothiazole: A compound with similar thiol functionality and applications in rubber vulcanization.
Uniqueness
1-(1,3-Benzothiazol-2-yl)ethane-1-thiol is unique due to its specific structure, which combines the benzothiazole ring with an ethane-1-thiol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H9NS2 |
|---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethanethiol |
InChI |
InChI=1S/C9H9NS2/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3 |
InChI Key |
VFZFDZIAYYKNRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13297097.png)
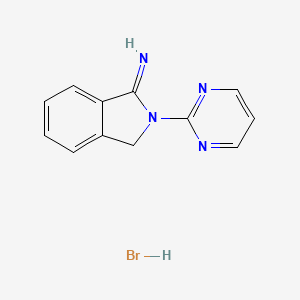
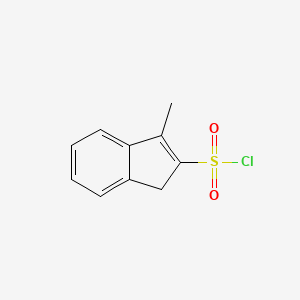

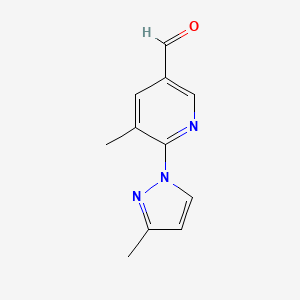
![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid](/img/structure/B13297124.png)

![1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13297141.png)
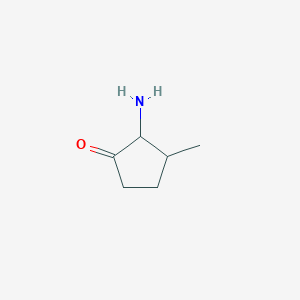
amine](/img/structure/B13297143.png)


